- Triethoxysilanee-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-10,
Cas no 90260-87-0 (Silane, triethoxy(1-phenylethenyl)-)

90260-87-0 structure
Productnaam:Silane, triethoxy(1-phenylethenyl)-
Silane, triethoxy(1-phenylethenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Silane, triethoxy(1-phenylethenyl)-
- Triethoxy(1-phenylethenyl)silane
- [1-(Triethoxysilyl)ethenyl]benzene (ACI)
- Silane, triethoxy(1-phenylethenyl)- (9CI)
- 1-Phenyl-1-(triethoxysilyl)ethene
- α-(Triethoxysilyl)styrene
- DKFGYGJKRWRIPR-UHFFFAOYSA-N
- SCHEMBL2283044
- DTXSID30458434
- Triethoxy(1-phenylethenyl)silane, 98%
- 90260-87-0
- triethoxy(1-phenylvinyl)silane
- TRIETHOXY(1-PHENYLETHENYL)SILANE 98
-
- MDL: MFCD05664337
- Inchi: 1S/C14H22O3Si/c1-5-15-18(16-6-2,17-7-3)13(4)14-11-9-8-10-12-14/h8-12H,4-7H2,1-3H3
- InChI-sleutel: DKFGYGJKRWRIPR-UHFFFAOYSA-N
- LACHT: O([Si](C(C1C=CC=CC=1)=C)(OCC)OCC)CC
Berekende eigenschappen
- Exacte massa: 266.13382109g/mol
- Monoisotopische massa: 266.13382109g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 8
- Complexiteit: 232
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: nothing
- Oppervlakte lading: 0
- Aantal tautomers: nothing
- Topologisch pooloppervlak: 27.7Ų
Experimentele eigenschappen
- Kleur/vorm: Not determined
- Dichtheid: 0.975 g/mL at 25 °C(lit.)
- Kookpunt: 264-265 °C(lit.)
- Vlampunt: Fahrenheit: 194 ° f
Celsius: 90 ° c - Brekindex: n20/D 1.4800(lit.)
Silane, triethoxy(1-phenylethenyl)- Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:NA 1993 / PGIII
- WGK Duitsland:3
- Veiligheidsinstructies: 23-24/25
Silane, triethoxy(1-phenylethenyl)- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 596353-1G |
Silane, triethoxy(1-phenylethenyl)- |
90260-87-0 | 98% | 1G |
¥905.06 | 2022-02-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-255694-1 g |
Triethoxy(1-phenylethenyl)silane, |
90260-87-0 | 1g |
¥752.00 | 2023-07-10 | ||
A2B Chem LLC | AH95678-5g |
TRIETHOXY(1-PHENYLETHENYL)SILANE 98 |
90260-87-0 | 97% | 5g |
$2523.00 | 2024-05-20 | |
A2B Chem LLC | AH95678-1g |
TRIETHOXY(1-PHENYLETHENYL)SILANE 98 |
90260-87-0 | 97% | 1g |
$993.00 | 2024-05-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-255694-1g |
Triethoxy(1-phenylethenyl)silane, |
90260-87-0 | 1g |
¥752.00 | 2023-09-05 |
Silane, triethoxy(1-phenylethenyl)- Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Catalysts: Platinum dichloride Solvents: Tetrahydrofuran ; 12 h, 45 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Catalysts: Gold alloy, base, Au 99,Al 0.6 Solvents: Ethyl acetate ; rt; 12 h, 70 °C
Referentie
- Selective hydrosilylation of alkynes with a nanoporous gold catalystCatalysis Science & Technology, 2013, 3(11), 2902-2905,
Productiemethode 3
Reactievoorwaarden
1.1 Catalysts: Osmate(2-), hexachloro-, dihydrogen, hexahydrate, (OC-6-11)-
Referentie
- H2OsCl6 as a catalyst for hydrosilylationZhurnal Obshchei Khimii, 1994, 64(3), 437-42,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Water Solvents: Water
Referentie
- Hydrosilylation of phenylacetylene in the presence of hexachloroosmic acidZhurnal Obshchei Khimii, 1984, 54(1), 115-17,
Productiemethode 5
Reactievoorwaarden
1.1 Catalysts: 2460746-49-8 Solvents: Toluene
Referentie
- C,N-chelated diaminocarbene platinum(II) complexes derived from 3,4-diaryl-1H-pyrrol-2,5-diimines and cis-dichlorobis(isonitrile)platinum(II): Synthesis, cytotoxicity and catalytic activity in hydrosilylation reactionsJournal of Organometallic Chemistry, 2020, 923,,
Productiemethode 6
Reactievoorwaarden
1.1 Catalysts: Platinum (zeolite-bound)
Referentie
- Metalized zeolites as a catalysts for hydrosilylationZhurnal Obshchei Khimii, 1994, 64(10),,
Productiemethode 7
Reactievoorwaarden
1.1 Catalysts: Cobalt, bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylid… Solvents: Tetrahydrofuran ; 5 h, 60 °C
1.2 Reagents: Oxygen
1.2 Reagents: Oxygen
Referentie
- Markovnikov Hydrosilylation of Alkynes with Tertiary Silanes Catalyzed by Dinuclear Cobalt Carbonyl Complexes with NHC LigationJournal of the American Chemical Society, 2021, 143(32), 12847-12856,
Productiemethode 8
Reactievoorwaarden
1.1 Catalysts: Rhodium(2+), [[1,1′-binaphthalene]-2,2′-diylbis[diphenylphosphine-κP]][(1,2,3,4,… Solvents: Dichloromethane
1.2 -
1.2 -
Referentie
- Tunable Stereoselective Hydrosilylation of PhCCH Catalyzed by Cp*Rh ComplexesOrganometallics, 2002, 21(8), 1743-1746,
Productiemethode 9
Reactievoorwaarden
1.1 Catalysts: Platinum , Carbon
Referentie
- Hydrosilylation of alkynes catalyzed by platinum on carbonJournal of Organometallic Chemistry, 2002, 645(1-2), 1-13,
Productiemethode 10
Reactievoorwaarden
1.1 Catalysts: 2101300-24-5 Solvents: Dichloromethane-d2 ; 4 h, rt → 60 °C
Referentie
- Rhodium(I) Complexes with Ligands Based on N-Heterocyclic Carbene and Hemilabile Pyridine Donors as Highly E Stereoselective Alkyne Hydrosilylation CatalystsOrganometallics, 2017, 36(13), 2460-2469,
Productiemethode 11
Reactievoorwaarden
1.1 Catalysts: Dichloro(ethylenediamine)platinum(II) ; 18 h, 90 °C
Referentie
- Dichloro(ethylenediamine)platinum(II), a water-soluble analog of the antitumor cisplatin, as a heterogeneous catalyst for a stereoselective hydrosilylation of alkynes under neat conditionsTetrahedron Letters, 2020, 61(36),,
Productiemethode 12
Reactievoorwaarden
1.1 Catalysts: 2338825-00-4 Solvents: Dichloromethane ; 6 h, 40 °C
Referentie
- A Rh(I) complex with an annulated N-heterocyclic carbene ligand for E-selective alkyne hydrosilylationPolyhedron, 2019, 172, 167-174,
Productiemethode 13
Reactievoorwaarden
1.1 Catalysts: Titania , Chloroauric acid Solvents: 1,2-Dichloroethane ; 2 h, rt → 70 °C
Referentie
- Reaction of hydrosilanes with alkynes catalyzed by gold nanoparticles supported on TiO2Tetrahedron, 2012, 68(42), 8724-8731,
Productiemethode 14
Reactievoorwaarden
1.1 Catalysts: 2794183-67-6 Solvents: Tetrahydrofuran ; rt → 60 °C; 10 min, 60 °C
1.2 Catalysts: Lithium triethylborohydride ; 20 h, 60 °C
1.2 Catalysts: Lithium triethylborohydride ; 20 h, 60 °C
Referentie
- Searching for highly active cobalt catalysts bearing Schiff base ligands for Markovnikov-selective hydrosilylation of alkynes with tertiary silanesJournal of Catalysis, 2022, 411, 116-121,
Productiemethode 15
Reactievoorwaarden
1.1 Catalysts: (SP-4-3)-Carbonylchlorobis(triphenylphosphine)iridium Solvents: Benzene
Referentie
- Iridium complexes in hydrosilylation reactions of unsaturated compoundsZhurnal Obshchei Khimii, 1993, 63(10), 2257-66,
Productiemethode 16
Reactievoorwaarden
1.1 Catalysts: Platinate(1-), [1,3-bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane][1,3-dihydro-1… Solvents: Triethoxysilane ; 16 h, 30 °C
Referentie
- Water-Soluble N-Heterocyclic Carbene Platinum(0) Complexes: Recyclable Catalysts for the Hydrosilylation of Alkynes in Water at Room TemperatureOrganometallics, 2012, 31(8), 3355-3360,
Productiemethode 17
Reactievoorwaarden
1.1 Catalysts: Platinum
Referentie
- Platinum-catalyzed hydrosilylation of alkynesOrganometallics, 1991, 10(10), 3750-9,
Productiemethode 18
Reactievoorwaarden
Referentie
- Zeolite-catalyzed hydrosilylationZhurnal Obshchei Khimii, 1989, 59(9), 2150-1,
Productiemethode 19
Reactievoorwaarden
1.1 Catalysts: Platinum, dichlorobis(1-ethenyl-1H-imidazole-N3)-
Referentie
- Catalytic activity of complexes of 1-vinylazoles with transition metal salts in hydrosilylation of phenylacetyleneZhurnal Obshchei Khimii, 1985, 55(5), 1036-8,
Productiemethode 20
Reactievoorwaarden
1.1 Catalysts: Rhodium(1+), [(2,3,4-η)-4-[2-(diphenylphosphino-κP)phenyl]-1,2-dihydro-1,1,3-tri… Solvents: Chloroform-d ; 24 h, rt
Referentie
- Late-Stage Generation of Bidentate η3-Benzophosphorine-Phosphino Ligands from a Rhodium PCcarbeneP Pincer Complex and Their Use in the Catalytic Hydrosilylation of AlkynesOrganometallics, 2019, 38(19), 3512-3520,
Silane, triethoxy(1-phenylethenyl)- Raw materials
Silane, triethoxy(1-phenylethenyl)- Preparation Products
Silane, triethoxy(1-phenylethenyl)- Gerelateerde literatuur
-
O. Pascu,V. Liautard,M. Vaultier,M. Pucheault,C. Aymonier RSC Adv. 2014 4 59953
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